molecular formula C8H15NO B13003829 (4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol

(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol

Cat. No.: B13003829
M. Wt: 141.21 g/mol
InChI Key: DRKGLNWSLLVSNU-PRJMDXOYSA-N
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Description

(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol is a bicyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a precursor compound, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like tetrahydrofuran or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, fully saturated derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a nitrogen atom in the bicyclic structure. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4aR,6S,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-ol

InChI

InChI=1S/C8H15NO/c10-8-3-6-1-2-9-5-7(6)4-8/h6-10H,1-5H2/t6-,7-,8+/m1/s1

InChI Key

DRKGLNWSLLVSNU-PRJMDXOYSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C[C@@H](C2)O

Canonical SMILES

C1CNCC2C1CC(C2)O

Origin of Product

United States

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